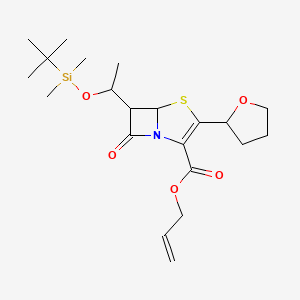
Faropenem Impurity 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Faropenem Impurity 7 is a chemical compound associated with the antibiotic faropenem. Faropenem is a beta-lactam antibiotic belonging to the penem group, which shares structural similarities with both penicillins and cephalosporins. Faropenem is known for its broad spectrum of activity against gram-positive and gram-negative bacteria .
Preparation Methods
The preparation of Faropenem Impurity 7 involves synthetic routes that are typically used in the production of beta-lactam antibiotics. The specific synthetic routes and reaction conditions for this compound are not widely documented. the general process for synthesizing faropenem and its impurities involves the use of various reagents and catalysts under controlled conditions .
Chemical Reactions Analysis
Faropenem Impurity 7, like other beta-lactam compounds, undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. .
Scientific Research Applications
Faropenem Impurity 7 has several scientific research applications:
Chemistry: It is used in the study of beta-lactam antibiotics and their degradation products.
Biology: It is used in studies related to bacterial resistance and the development of new antibiotics.
Medicine: It is used in the development and validation of analytical methods for the determination of faropenem in pharmaceutical formulations.
Industry: It is used in the quality control of faropenem production.
Mechanism of Action
Faropenem Impurity 7, like faropenem, acts by inhibiting the synthesis of bacterial cell walls. It inhibits the cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of gram-positive bacteria. This is achieved by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidoglycan synthesis .
Comparison with Similar Compounds
Faropenem Impurity 7 can be compared with other impurities and related compounds of faropenem:
Faropenem Epimer Impurity (Sodium salt): This impurity is present in faropenem and inhibits cell wall synthesis by inhibiting penicillin-binding proteins.
Faropenem Related Compound 1: Another impurity that shares similar properties with this compound.
Faropenem Related Compound 2: This compound is also related to faropenem and has similar antibacterial properties.
This compound is unique due to its specific structure and the role it plays in the stability and efficacy of faropenem. Its presence and concentration are critical in ensuring the quality of faropenem as a pharmaceutical product.
Properties
Molecular Formula |
C21H33NO5SSi |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C21H33NO5SSi/c1-8-11-26-20(24)16-17(14-10-9-12-25-14)28-19-15(18(23)22(16)19)13(2)27-29(6,7)21(3,4)5/h8,13-15,19H,1,9-12H2,2-7H3 |
InChI Key |
MASHLNCIEFIURF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)OCC=C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


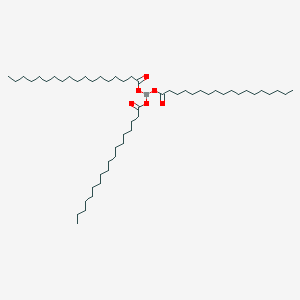
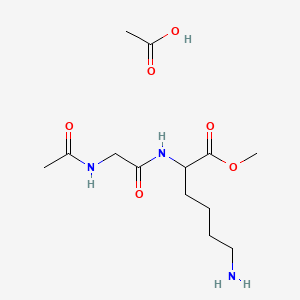
![(1R,2R,4R,10R,11R,14S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B13401590.png)
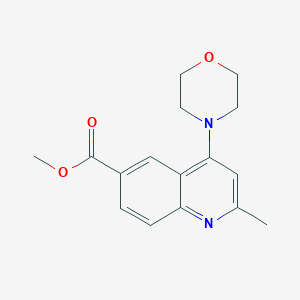
![N-[4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenylbenzamide](/img/structure/B13401597.png)
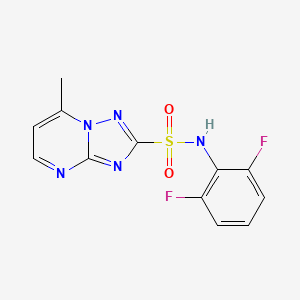
![3-[2-[(2-Acetamido-3-methylbutanoyl)amino]propanoylamino]-4-oxobutanoic acid](/img/structure/B13401605.png)
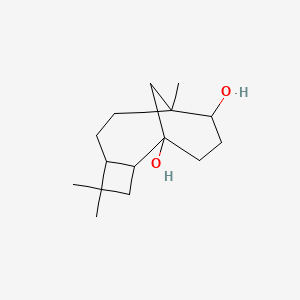
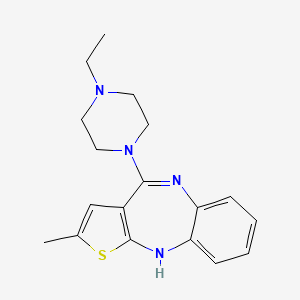
![Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine](/img/structure/B13401631.png)
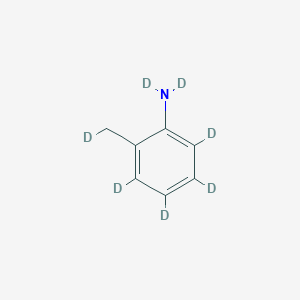
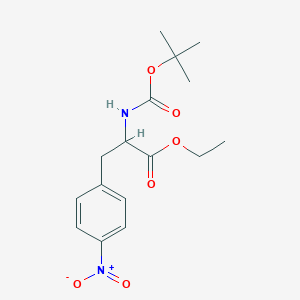
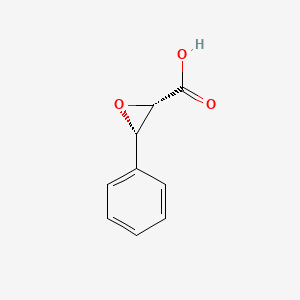
![5-[(2,4,6-trinitrophenoxy)methyl]-1H-imidazole](/img/structure/B13401652.png)
